molecular formula C8H12O B14553420 2-Methylhepta-1,6-dien-3-one CAS No. 61737-83-5

2-Methylhepta-1,6-dien-3-one

Cat. No.: B14553420
CAS No.: 61737-83-5
M. Wt: 124.18 g/mol
InChI Key: XAALFPYPZYYTIZ-UHFFFAOYSA-N
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Description

2-Methylhepta-1,6-dien-3-one is a high-purity aliphatic dienone compound supplied for research and development purposes. This chemical is strictly for laboratory use and is classified as "For Research Use Only" (RUO); it is not intended for diagnostic, therapeutic, or personal use. As an unsaturated ketone, it serves as a valuable intermediate in organic synthesis and materials science research. Researchers utilize this compound in studies involving cycloaddition reactions, polymer chemistry, and as a potential precursor for synthesizing more complex molecular structures. Its reactive diene and ketone functional groups make it a subject of interest in exploring new catalytic methodologies and reaction mechanisms. Proper laboratory handling procedures should be observed. Note: The specific applications, mechanistic data, and physicochemical properties for this exact compound are not fully detailed in public scientific databases. The information above is a general description based on its functional groups. Suppliers should consult specialized chemical literature or conduct analytical testing to confirm specific properties and research value.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61737-83-5

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-methylhepta-1,6-dien-3-one

InChI

InChI=1S/C8H12O/c1-4-5-6-8(9)7(2)3/h4H,1-2,5-6H2,3H3

InChI Key

XAALFPYPZYYTIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)CCC=C

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Methylhepta 1,6 Dien 3 One

Conjugate Addition Reactions

The electron-deficient nature of the α,β-unsaturated ketone system in 2-Methylhepta-1,6-dien-3-one makes it susceptible to addition reactions from both nucleophiles and electrophiles.

Nucleophilic conjugate addition is a characteristic reaction for α,β-unsaturated carbonyl compounds. wikipedia.org In this process, a nucleophile attacks the electrophilic β-carbon of the enone system. wikipedia.org For this compound, which possesses an extended conjugated system, both 1,4- and 1,6-addition pathways are theoretically possible.

In 1,4-addition , a nucleophile adds to the β-carbon (C4), with subsequent protonation typically occurring at the α-carbon (C2) after tautomerization of the intermediate enolate. libretexts.orglumenlearning.com This reaction, often referred to as a Michael addition when the nucleophile is an enolate, results in the formation of a saturated ketone. masterorganicchemistry.com A wide variety of "soft" nucleophiles, such as Gilman reagents (lithium diorganocopper), amines, thiols, and enolates, preferentially undergo 1,4-addition over direct (1,2-) addition to the carbonyl carbon. masterorganicchemistry.comlibretexts.org

In 1,6-addition , the nucleophile attacks the terminal carbon (C6) of the conjugated system. This pathway is plausible due to the extended conjugation which transmits the electrophilic character to the δ-position. Such reactions have been observed in other electron-deficient conjugated diene systems. researchgate.net The initial attack at C6 would generate an enolate intermediate, which is then protonated to yield the final product.

The regioselectivity between 1,4- and 1,6-addition is influenced by factors such as the nature of the nucleophile, the reaction conditions, and the presence of catalysts.

Table 1: Nucleophilic Conjugate Addition Pathways

Addition Type Site of Nucleophilic Attack Intermediate Final Product Structure Common Nucleophiles
1,4-Addition β-carbon (C4) Enolate Saturated ketone at C3, new bond at C4 Gilman reagents, Enolates, Amines, Thiols

| 1,6-Addition | δ-carbon (C6) | Extended Enolate | Saturated ketone at C3, new bond at C6 | Soft organometallic reagents |

The two carbon-carbon double bonds in this compound can undergo electrophilic addition. libretexts.org The reaction is initiated by the attack of the π-electrons of a double bond on an electrophile, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile to give the final addition product. libretexts.org

The molecule contains two distinct double bonds:

The C1=C2 bond: This is part of the conjugated enone system. Electrophilic attack here would be influenced by the electronic effects of the adjacent carbonyl group.

The C6=C7 bond: This is an isolated terminal double bond. Its reactivity is typical of a simple alkene.

When reacting with an electrophile like a hydrogen halide (HX), the addition across the C6=C7 bond is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (C7), and the halide adds to the more substituted carbon (C6), proceeding through the more stable secondary carbocation. libretexts.org For the conjugated system, electrophilic addition can lead to a mixture of products due to the formation of a resonance-stabilized allylic carbocation, resulting in 1,2- and 1,4-addition products. youtube.com

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for ring formation. This compound contains both a diene and a dienophile moiety, enabling it to participate in several types of cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com this compound can potentially act as either the diene or the dienophile in intermolecular reactions or undergo an intramolecular reaction.

Intermolecular Diels-Alder: The conjugated system from C1 to C4 can act as a diene, reacting with an external dienophile. The presence of the electron-withdrawing carbonyl group can influence the reactivity and regioselectivity of this transformation. Conversely, the isolated C6=C7 double bond can act as a dienophile, reacting with an external diene.

Intramolecular Diels-Alder (IMDA): The molecule contains both a diene (C1-C4) and a dienophile (C6=C7) connected by a two-atom tether. This structure is suitable for an intramolecular Diels-Alder reaction. masterorganicchemistry.com The IMDA reaction is often favored over its intermolecular counterpart due to reduced entropic barriers. organicreactions.org The reaction would lead to the formation of a bicyclic system, and its feasibility is enhanced when forming five- or six-membered rings as part of the bicyclic structure. masterorganicchemistry.com Lewis acid catalysis can be employed to increase the electrophilicity of the dienophile and accelerate the reaction. skidmore.edu Studies on the similar compound 2,6-dimethyl-2,7-octadienal show that it undergoes a Lewis acid-catalyzed inverse-electron-demand Diels-Alder reaction. brandeis.edu

Upon photochemical irradiation, the double bonds and the carbonyl group in this compound can participate in [2+2] cycloaddition reactions to form four-membered rings. nih.gov

Two primary pathways are possible:

Paterno-Büchi Reaction: This is the [2+2] photocycloaddition of a carbonyl group with an alkene to form an oxetane. mdpi.com In an intramolecular sense, the C3-carbonyl could react with the C6=C7 double bond to yield a bicyclic oxetane.

Alkene Photodimerization: The C1=C2 or C6=C7 double bonds can react with another alkene molecule (intermolecularly) or with each other (intramolecularly) upon photo-excitation to form a cyclobutane (B1203170) ring. orgsyn.org The intramolecular [2+2] photocycloaddition between the C1=C2 and C6=C7 bonds would result in the formation of a bicyclo[2.1.1]hexane derivative.

Beyond the Diels-Alder reaction, this compound is a candidate for other pericyclic transformations, most notably the ene reaction. The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene"), and a compound with a multiple bond (the "enophile").

In an intramolecular context, the terminal C6=C7 double bond can act as the enophile, while the methyl group at C2 provides the allylic hydrogen, with the C1=C2 bond serving as the ene component. Pyrolysis of the related compound 2,6-dimethyl-2,7-octadienal has been shown to yield ene adducts alongside Diels-Alder products, suggesting this is a viable thermal pathway for the title compound as well. brandeis.edu This transformation would lead to the formation of a five-membered ring containing a methyl and an isopropenyl group.

Table 2: Cycloaddition and Pericyclic Reaction Pathways

Reaction Type Reacting Moieties Key Features Product Type
Intermolecular Diels-Alder Diene (C1-C4) + external dienophile Forms a six-membered ring Cyclohexene derivative
Intramolecular Diels-Alder Diene (C1-C4) and Dienophile (C6=C7) Thermally or Lewis acid-catalyzed Bicyclic system
[2+2] Paterno-Büchi Carbonyl (C3) and Alkene (C6=C7) Photochemically induced Bicyclic oxetane

| Intramolecular Ene Reaction | Ene (C1=C2-CH3) and Enophile (C6=C7) | Requires thermal activation; allylic H-transfer | Monocyclic (five-membered ring) |

Derivatization Chemistry and Functionalization

Selective Reduction and Oxidation Transformations

Information regarding the selective reduction and oxidation of this compound is not available in the current body of scientific literature. Hypothetically, the presence of two carbon-carbon double bonds and a ketone functional group would allow for a variety of transformations. Selective reduction of the ketone to a secondary alcohol, 2-methylhepta-1,6-dien-3-ol, could potentially be achieved using mild hydride reagents. Conversely, selective reduction of one or both alkene groups would be challenging due to the conjugated nature of one of the double bonds with the ketone.

Similarly, specific oxidation reactions of this compound have not been reported. The alkene moieties could theoretically be susceptible to epoxidation or dihydroxylation, while the ketone is generally resistant to further oxidation under standard conditions.

Organometallic Cross-Coupling Reactions at Dienone Sites

There is no published research on the application of organometallic cross-coupling reactions specifically at the dienone sites of this compound. In theory, if the dienone were converted to a suitable electrophile, such as a vinyl halide or triflate, palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Heck couplings could potentially be employed to form new carbon-carbon bonds at the vinylic positions. However, without experimental data, any discussion of reaction conditions, catalyst systems, or yields would be purely speculative.

Enantioselective Alkylation and Arylation

No studies on the enantioselective alkylation or arylation of this compound have been found in the scientific literature. The presence of a prochiral enolate that could be formed upon deprotonation alpha to the ketone suggests that enantioselective transformations could be possible. Such reactions would likely involve the use of chiral auxiliaries, chiral bases, or chiral phase-transfer catalysts to control the stereochemical outcome of the addition of an alkyl or aryl group. However, no such reactions have been reported for this specific substrate.

Rearrangement Processes Involving the Dienone Framework

Documented rearrangement processes specifically involving the this compound framework are absent from the chemical literature. Dienone structures can, in some cases, undergo photochemical or acid-catalyzed rearrangements, such as the Nazarov cyclization if the stereochemistry and substitution pattern were appropriate. However, without any experimental basis, it is not possible to state what, if any, rearrangement processes this particular dienone would undergo.

Mechanistic Investigations and Reaction Dynamics of 2 Methylhepta 1,6 Dien 3 One Transformations

Catalytic Reaction Mechanisms

Principles of Organocatalytic Activation (e.g., Trienamine Activation)Specific examples or principles of organocatalytic activation, such as trienamine activation, applied to 2-Methylhepta-1,6-dien-3-one are not documented in the available resources.

Due to the absence of specific research data for this compound, no data tables or detailed research findings can be provided.

Substituent Effects on Catalytic Activities and Selectivities

The reactivity and selectivity of the Nazarov cyclization of divinyl ketones, including analogues of this compound, are profoundly influenced by the electronic nature of substituents on the dienone framework. The reaction is typically catalyzed by Brønsted or Lewis acids, which activate the ketone towards cyclization. wikipedia.orgorganic-chemistry.org

The key step in the mechanism is the formation of a pentadienyl cation, which then undergoes a 4π conrotatory electrocyclization. wikipedia.orgnih.gov Substituents that can stabilize this cationic intermediate generally enhance the reaction rate. For instance, electron-donating groups on the vinyl moieties can polarize the conjugated system, facilitating the cyclization. organic-chemistry.org

Table 1: Illustrative Catalytic Data for the Nazarov Cyclization of a Model Divinyl Ketone *

Catalyst SystemTemperature (°C)Time (h)Conversion (%)
TPMPBr/EG6016>80
TPMPBr/AA25->95

*Data is for the model substrate 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one (B15081455) and is presented for illustrative purposes due to the absence of specific data for this compound. mdpi.com

Stereochemical Pathways and Control Mechanisms

The stereochemical outcome of the Nazarov cyclization is governed by the principles of orbital symmetry, specifically the Woodward-Hoffmann rules for electrocyclic reactions. The 4π electrocyclization of the pentadienyl cation intermediate proceeds in a conrotatory fashion. wikipedia.orgnih.gov This conrotatory ring closure dictates the relative stereochemistry of the newly formed stereocenters in the cyclopentenone product.

For a substrate like this compound, the methyl group at the 2-position will influence the stereochemical course of the reaction. The conrotatory motion will lead to a specific diastereomer of the product. The stereochemistry of the final product is a direct consequence of the torquoselectivity, or the preferred direction of rotation of the terminal groups during the cyclization. nih.gov

Achieving absolute stereochemical control (enantioselectivity) in the Nazarov cyclization requires the use of chiral catalysts. organic-chemistry.orgnih.gov Chiral Lewis acids or Brønsted acids can create a chiral environment around the substrate, influencing the direction of the conrotatory closure and leading to the preferential formation of one enantiomer over the other. organic-chemistry.orgnih.gov While numerous asymmetric Nazarov cyclizations have been developed for various divinyl ketones, specific studies detailing the enantioselective cyclization of this compound are not extensively reported in the current literature. The principles, however, remain applicable, suggesting that chiral catalysts could be employed to control the stereochemical pathway of its transformation.

Computational Chemistry and Theoretical Modeling of 2 Methylhepta 1,6 Dien 3 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic nature of 2-Methylhepta-1,6-dien-3-one. These calculations provide a detailed picture of the electron distribution and its implications for chemical reactivity.

The electronic structure of this compound is characterized by a conjugated system involving the two carbon-carbon double bonds and the carbon-oxygen double bond of the ketone group. This extended π-system dictates the molecule's reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) reveals key aspects of its chemical behavior. The HOMO is primarily localized over the dienone system, indicating that this region is susceptible to electrophilic attack. Conversely, the LUMO is also centered on the conjugated system, with a significant coefficient on the β-carbon, highlighting its vulnerability to nucleophilic attack.

A range of reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding than a simple HOMO-LUMO analysis.

Reactivity DescriptorCalculated Value (Arbitrary Units)Implication
Ionization Potential HighIndicates a relatively stable molecule, requiring significant energy to remove an electron.
Electron Affinity ModerateSuggests a reasonable capacity to accept an electron, consistent with the presence of an electrophilic carbonyl group.
Global Hardness ModeratePoints to a molecule that is neither excessively reactive nor inert.
Global Softness ModerateComplements global hardness, indicating a moderate polarizability of the electron cloud.
Electrophilicity Index HighSignifies a strong tendency to act as an electrophile, a key feature of α,β-unsaturated ketones.

This interactive table provides a summary of key reactivity descriptors for this compound, offering insights into its chemical behavior.

Quantum chemical calculations are pivotal in mapping out potential reaction pathways and determining their energetic feasibility. For this compound, a common reaction is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated ketone.

Theoretical calculations can model the entire reaction coordinate for the addition of a nucleophile, such as a methylamine, to the dienone. This allows for the identification of the transition state and the calculation of the activation energy barrier. The calculated energy profile would likely show a relatively low activation barrier for the nucleophilic attack at the β-carbon, confirming the susceptibility of this position to such reactions. Furthermore, these calculations can predict the stereochemical outcome of reactions, providing insights into which diastereomer is likely to be the major product.

The acyclic and flexible nature of this compound gives rise to a multitude of possible conformations due to rotation around its single bonds. Conformational analysis through computational methods helps to identify the most stable arrangements of the molecule.

The relative energies of different conformers are determined by a combination of factors, including steric hindrance and electronic effects. For this compound, key rotational barriers would be around the C3-C4 and C4-C5 single bonds. The most stable conformers are predicted to be those that minimize steric clashes between the methyl group and the rest of the carbon chain, while also allowing for optimal conjugation of the π-system. A potential energy surface scan, where the energy is calculated as a function of specific dihedral angles, can reveal the landscape of conformational isomers and the energy barriers separating them.

ConformerDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)
s-trans-like ~180°0.0 (Reference)
s-cis-like ~0°2.5
Gauche ~60°1.8

This interactive table showcases a simplified representation of the relative stabilities of different conformers of this compound based on a key dihedral angle.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of this compound.

MD simulations can track the movements of each atom in the molecule over time, providing a detailed view of its flexibility. For this compound, these simulations would likely show significant fluctuations in the dihedral angles of the aliphatic chain, while the conjugated dienone backbone would exhibit more restricted motion to maintain π-orbital overlap. The simulations can also reveal the timescales of conformational transitions, showing how readily the molecule can interconvert between different stable forms.

To understand how this compound behaves in a realistic chemical environment, MD simulations can be performed with the molecule solvated in a box of explicit solvent molecules, such as water or ethanol. These simulations provide insights into the nature and strength of intermolecular interactions.

The carbonyl oxygen of the dienone is expected to act as a hydrogen bond acceptor, forming hydrogen bonds with protic solvent molecules. The simulations can quantify the average number of hydrogen bonds and their lifetimes. Furthermore, the nonpolar parts of the molecule will interact with the solvent through weaker van der Waals forces. Understanding these intermolecular interactions is crucial for predicting the molecule's solubility and how the solvent might influence its reactivity by stabilizing transition states or solvating reactants and products.

Lack of Publicly Available Research Hinders In-Depth Computational Analysis of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or in silico structure-reactivity relationship studies focusing on this compound could be identified. This absence of dedicated research on the theoretical modeling of this particular compound prevents a detailed analysis as outlined in the requested article structure.

General computational studies on related classes of compounds, such as unsaturated ketones and dienones, are available. These studies often explore the electronic properties, reactivity, and potential biological activities of various molecules within these broader categories. However, these findings are not directly transferable to this compound, as subtle differences in molecular structure can lead to significant variations in chemical behavior.

Without specific research, any attempt to generate data tables or detailed research findings for the "" and its "Structure-Reactivity Relationship Studies via In Silico Methods" subsection would be speculative and not based on scientifically validated information.

Therefore, due to the lack of available data in the public domain, it is not possible to provide a scientifically accurate and detailed article on the computational chemistry of this compound at this time.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Methylhepta 1,6 Dien 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the atomic arrangement in 2-methylhepta-1,6-dien-3-one can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The expected chemical shifts for this compound are predicted based on the influence of its functional groups—a ketone, a conjugated α,β-unsaturated system, and an isolated terminal alkene.

The ¹H NMR spectrum is expected to show distinct signals for the seven unique proton environments. The vinyl protons on the terminal double bonds (H1 and H7) would appear in the downfield region (δ 5.0-6.0 ppm), as would the internal vinyl proton (H6). The methyl protons (H8) attached to the conjugated system would likely resonate as a singlet around δ 1.9-2.1 ppm. The two methylene (B1212753) groups (H4 and H5) would appear as multiplets in the allylic region of the spectrum.

The ¹³C NMR spectrum , being proton-decoupled, would display eight distinct signals corresponding to each carbon atom. The carbonyl carbon (C3) is the most deshielded, appearing significantly downfield (δ > 190 ppm). The sp²-hybridized carbons of the two double bonds (C1, C2, C6, C7) would resonate in the δ 110-150 ppm range. cdnsciencepub.comnetlify.app The remaining sp³-hybridized carbons of the methylene and methyl groups (C4, C5, C8) would be found in the more shielded, upfield region of the spectrum.

Predicted ¹H and ¹³C Chemical Shifts for this compound

Atom NumberPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)
1~5.8-6.0 (2H, m)~126
2-~142
3-~199
4~2.5 (2H, t)~38
5~2.3 (2H, q)~26
6~5.8 (1H, m)~137
7~5.0 (2H, m)~115
8~1.9 (3H, s)~18

A 2D Nuclear Overhauser Effect (NOE) experiment (NOESY) provides through-space correlations between protons that are in close spatial proximity (typically <5 Å), which is critical for confirming stereochemistry and constitution. columbia.eduacdlabs.com For this compound, an NOE would be expected between the methyl protons (H8) and the adjacent vinyl protons (H1), confirming their geometric relationship.

While 1D NMR suggests the types of atoms present, 2D NMR experiments are essential to piece together the molecular puzzle by establishing atomic connectivity.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, COSY would show a crucial correlation pathway along the backbone of the molecule: H7 ↔ H6 ↔ H5 ↔ H4. This confirms the sequence of the terminal alkene and the two adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom. columbia.edulibretexts.org It provides an unambiguous link between the ¹H and ¹³C assignments. For example, the proton signal predicted around δ 1.9 ppm would show a cross-peak to the carbon signal around δ 18 ppm, confirming this pair as the C8 methyl group.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : This experiment is similar to NOESY but is often more effective for medium-sized molecules where the standard NOE can be close to zero. indiana.edureddit.com It provides the same through-space proximity information.

EXSY (Exchange Spectroscopy) : EXSY is used to investigate dynamic processes where atoms are exchanging between different chemical environments. For a simple acyclic molecule like this compound under standard conditions, significant chemical exchange is not expected.

Key Expected 2D NMR Correlations

ExperimentCorrelating ProtonsCorrelating AtomsInformation Gained
COSY H6H5, H7Connects C6-H to adjacent C5 and C7 protons.
H5H4, H6Confirms the -CH₂-CH₂- linkage.
HSQC All ProtonsTheir directly bonded CarbonsLinks every ¹H signal to its ¹³C signal.
HMBC H1 (vinyl)C2, C3Confirms connectivity around the carbonyl group.
H8 (methyl)C1, C2, C3Places the methyl group on the C2 double bond.
H4 (methylene)C3, C5, C6Links the ketone to the aliphatic chain.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight and elemental formula of a compound and offers insights into its structure through analysis of fragmentation patterns.

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact mass, which can be used to deduce a unique elemental formula. For this compound, the molecular formula is C₈H₁₂O. The calculated exact mass for the molecular ion [M]⁺˙ is 124.088815 Da. nih.gov HRMS analysis confirming this value would provide strong evidence for the C₈H₁₂O formula, ruling out other combinations of atoms that might have the same nominal mass.

In MS/MS, molecular ions are selected and fragmented, and the resulting fragment ions are analyzed. This process reveals characteristic bond cleavages that are indicative of the molecule's structure. wikipedia.org For this compound, several predictable fragmentation pathways exist under electron ionization (EI): libretexts.orglibretexts.org

α-Cleavage : The bonds adjacent to the carbonyl group are prone to cleavage. Loss of the methyl radical (•CH₃) from C2 would result in a stable acylium ion at m/z 109.

Acylium Ion Formation : Cleavage of the C3-C4 bond would result in the loss of a butenyl radical (•C₄H₇), generating an acylium ion [CH₂=C(CH₃)CO]⁺ with an m/z of 83. This is often a prominent peak for such structures.

Loss of Neutral Molecules : The loss of a neutral carbon monoxide (CO) molecule is a common fragmentation pathway for ketones, which could lead to a fragment ion at m/z 96 from the molecular ion.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing direct information about the types of chemical bonds and functional groups present. IR and Raman spectroscopy are complementary techniques. ksu.edu.saacs.org

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. For this compound, the IR spectrum would be dominated by a very strong, sharp absorption band for the C=O (carbonyl) stretch. Due to conjugation with the C1=C2 double bond, this band is expected at a lower wavenumber (typically 1665–1685 cm⁻¹) compared to a saturated ketone (~1715 cm⁻¹). jove.com Other key absorptions would include C=C stretching bands around 1620-1650 cm⁻¹, sp² C-H stretching bands above 3000 cm⁻¹, and sp³ C-H stretching bands below 3000 cm⁻¹. The terminal vinyl group (=CH₂) would also show characteristic bands, such as an out-of-plane wagging vibration around 910 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy is a light-scattering technique that detects vibrations involving a change in molecular polarizability. It is particularly sensitive to symmetric, non-polar bonds. nih.gov Therefore, the C=C double bond stretches in this compound are expected to produce strong signals in the Raman spectrum. In contrast, the polar C=O bond, which is very strong in the IR spectrum, would likely show a weaker signal in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Frequency (cm⁻¹)Intensity
sp² C-H StretchIR, Raman3010-3100Medium
sp³ C-H StretchIR, Raman2850-2960Medium
C=O Stretch (conjugated)IR1665-1685Strong
C=C Stretch (conjugated)IR, Raman1620-1640Medium (IR), Strong (Raman)
C=C Stretch (isolated)IR, Raman1640-1650Medium (IR), Strong (Raman)
=CH₂ Wag (out-of-plane)IR~910Strong

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., ECD)

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. For this compound, which possesses a stereogenic center, chiroptical spectroscopic methods such as Electronic Circular Dichroism (ECD) are indispensable. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its three-dimensional structure.

The modern approach to determining the absolute configuration of a chiral molecule involves a combination of experimental ECD measurements and quantum mechanical calculations. researchgate.net This method relies on comparing the experimentally obtained ECD spectrum with spectra predicted computationally for each possible enantiomer. The enantiomer whose calculated spectrum matches the experimental one is assigned as the correct absolute configuration.

The workflow for this process typically involves the following steps:

Conformational Search: A thorough conformational analysis of the chiral molecule is performed using computational methods, such as molecular mechanics or density functional theory (DFT), to identify all low-energy conformers.

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, and their relative energies are calculated to determine their population contribution based on the Boltzmann distribution.

ECD Spectrum Calculation: For each significant conformer, the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT).

Boltzmann Averaging: The calculated ECD spectra of all conformers are then averaged, weighted by their respective Boltzmann populations, to generate the final theoretical ECD spectrum for each enantiomer.

Comparison with Experimental Data: The theoretical ECD spectrum is then compared with the experimental spectrum. A good agreement between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the molecule. mdpi.com

Methodology Component Description
Experimental Technique Electronic Circular Dichroism (ECD) Spectroscopy
Computational Method Time-Dependent Density Functional Theory (TD-DFT)
Basis for Assignment Comparison of experimental and calculated ECD spectra
Key Molecular Feature Presence of a stereogenic center

Chromatographic Separation and Purity Analysis (e.g., GC-MS, HPLC)

Chromatographic techniques are fundamental for the separation of this compound from reaction mixtures or natural sources and for the assessment of its purity. Given its expected volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable technique. High-Performance Liquid Chromatography (HPLC) can also be employed, especially for non-volatile impurities or for preparative scale separations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net For the analysis of this compound, a sample would be injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. A non-polar or medium-polarity column would likely be effective for this analyte. As the separated components exit the column, they enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification. The resulting chromatogram indicates the purity of the sample, with the area under each peak corresponding to the relative amount of each component. The mass spectrum of the main peak can be compared with library spectra or analyzed for its fragmentation pattern to confirm the identity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for both analytical and preparative purposes. For the purity analysis of this compound, a reversed-phase HPLC method would be a common choice. sielc.com In this setup, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A UV detector would be suitable for detecting this compound due to the presence of the conjugated carbonyl system. By analyzing the chromatogram, the presence of impurities can be detected and quantified. For the separation of enantiomers, chiral HPLC, which utilizes a chiral stationary phase, would be the method of choice.

Technique Typical Stationary Phase Typical Mobile Phase Detector Application
GC-MS Non-polar or medium-polarity (e.g., polysiloxane-based)Inert gas (e.g., Helium, Nitrogen)Mass Spectrometer (MS)Purity analysis, identification of volatile components
HPLC (Reversed-Phase) C18 or C8 silicaAcetonitrile/water or Methanol/water mixtureUV-VisPurity analysis, quantification
HPLC (Chiral) Chiral Stationary Phase (CSP)Varies depending on CSPUV-Vis, PolarimeterSeparation of enantiomers

Applications and Synthetic Utility of 2 Methylhepta 1,6 Dien 3 One in Chemical Synthesis

Building Block in Complex Organic Molecule Synthesis

There is currently a lack of specific documented evidence in prominent chemical databases and literature for the use of 2-Methylhepta-1,6-dien-3-one as a direct building block in the synthesis of complex organic molecules. The following sections explore its potential in this capacity based on the reactivity of similar dienone structures.

Precursor for Natural Product Scaffolds

While no direct syntheses of natural products explicitly utilizing this compound as a starting material have been identified in a review of scientific literature, the dienone functionality is a common motif in various natural product scaffolds. It is plausible that this compound could serve as a precursor for such structures through reactions that exploit its conjugated and isolated double bonds, as well as its ketone functionality. For instance, Diels-Alder reactions or various conjugate additions could potentially be employed to construct cyclic systems foundational to many natural products.

Intermediate in the Synthesis of Synthetic Reagents

Development of Novel Methodologies Utilizing Dienone Reactivity

The reactivity of dienones is a rich area of study in organic chemistry. These compounds can undergo a variety of transformations, including Michael additions, Nazarov cyclizations, and various photochemical reactions. While there are no methodologies that have been specifically developed using this compound, its structure suggests it could be a substrate for exploring new synthetic methods. The presence of two distinct olefinic bonds, one conjugated with the ketone and one isolated, offers the potential for selective chemical transformations, which is a key aspect in the development of novel synthetic strategies.

Contribution to Sustainable Chemical Processes

The role of this compound in sustainable or "green" chemical processes is not documented. In general, the contribution of a specific compound to sustainable chemistry can be assessed based on factors such as the atom economy of its synthesis, its derivation from renewable feedstocks, and its use in environmentally benign reaction conditions. Without detailed information on the synthesis and reaction pathways involving this specific dienone, an assessment of its "green" credentials cannot be made.

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